![molecular formula C21H30N4O3 B5505392 8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)
8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is likely of interest due to its spirocyclic and diazaspiro[4.5]decanone core, which are structural motifs found in various bioactive molecules. Compounds with such cores have been explored for their potential pharmacological properties and synthetic utility in organic chemistry.
Synthesis Analysis
Spirocyclic compounds, including diazaspiro[4.5]decanone derivatives, are typically synthesized through strategies that involve cyclization reactions. For instance, Smith et al. (2016) developed a synthesis for methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, which could provide insight into similar approaches for synthesizing the compound of interest (Smith et al., 2016).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decanone derivatives is characterized by a spiro linkage between a cyclohexane ring and a lactam ring, resulting in a rigid and complex three-dimensional architecture. The structure of such compounds can be elucidated using techniques like NMR, X-ray crystallography, and mass spectrometry, as demonstrated by Guillon et al. (2020) in their structural characterization of a triazaspiro decanone derivative (Guillon et al., 2020).
Applications De Recherche Scientifique
Anticancer and Antidiabetic Potential
The compound 8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is part of a broader class of spirothiazolidines analogs that have been developed for their potential anticancer and antidiabetic effects. A study on the development of novel series of spirothiazolidines, which shares structural similarities with the mentioned compound, demonstrated significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain compounds within this series exhibited higher therapeutic indices as both alpha-amylase and alpha-glucosidase inhibitors compared to Acarbose, a standard antidiabetic medication. This suggests that derivatives of the compound may hold promise in cancer and diabetes treatment (E. M. Flefel et al., 2019).
Structural Analysis and Pharmaceutical Design
The synthesis and analysis of cyclohexane-based γ-spirolactams, including those related to 8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, have contributed to our understanding of spiro compounds' configurations and conformations. Crystal structures of similar compounds have been determined, highlighting the spirocyclic framework's ability to adopt various stable conformations. This structural insight is invaluable for the rational design of new pharmaceuticals with optimized efficacy and minimized side effects, by elucidating how molecular conformations influence biological activity (Tobias Krueger et al., 2019).
Antihypertensive Properties
Compounds structurally related to 8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one have been evaluated for their antihypertensive effects. Research into 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed their potential as antihypertensive agents. Specifically, modifications at the 8-position with various substituents showed promising activity in lowering blood pressure in animal models. These findings suggest that modifications to the core structure of such compounds can yield potent antihypertensive agents, offering new avenues for therapeutic intervention in hypertension (J. Caroon et al., 1981).
Mécanisme D'action
Propriétés
IUPAC Name |
8-[2-[cyclohexyl(methyl)amino]pyridine-3-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-23-15-21(28-20(23)27)10-13-25(14-11-21)19(26)17-9-6-12-22-18(17)24(2)16-7-4-3-5-8-16/h6,9,12,16H,3-5,7-8,10-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFXZEAYAONNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3=C(N=CC=C3)N(C)C4CCCCC4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-({2-[Cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

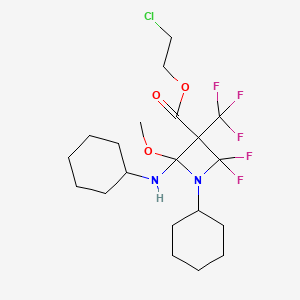

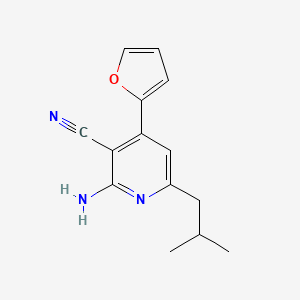
![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)
![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)
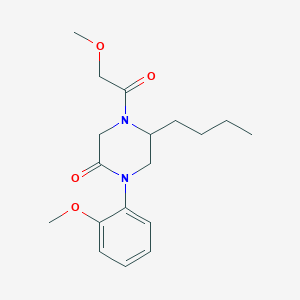
![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)
![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)
![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)
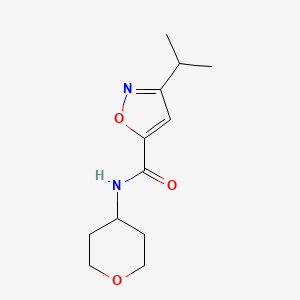
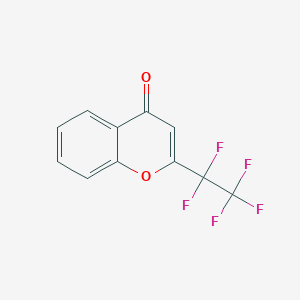
![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)
![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)
![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)